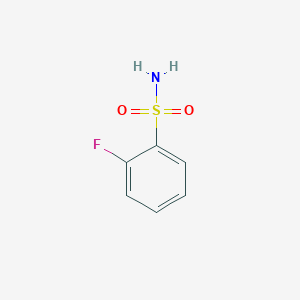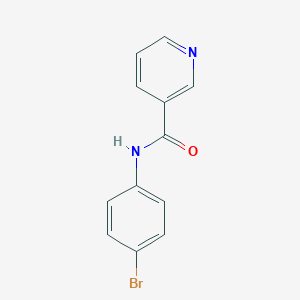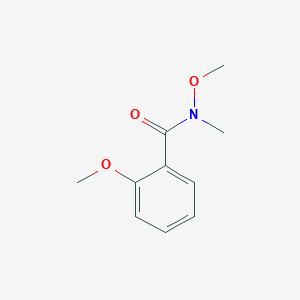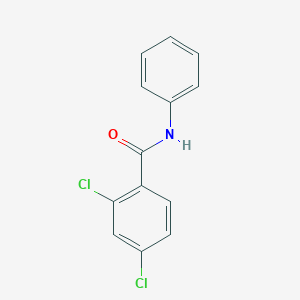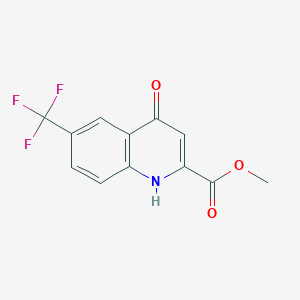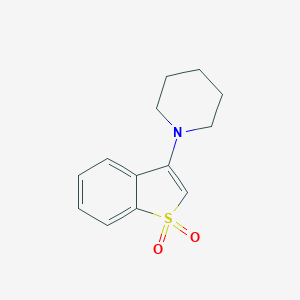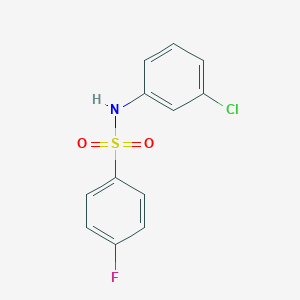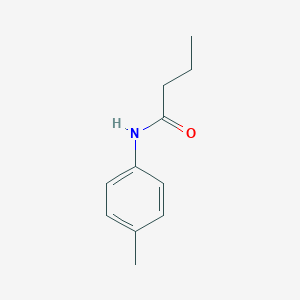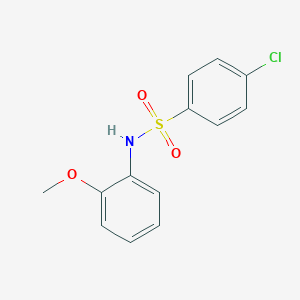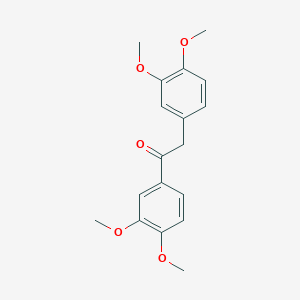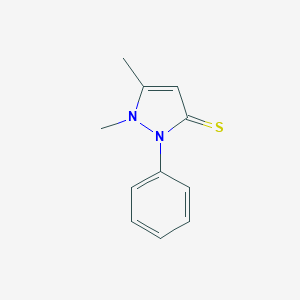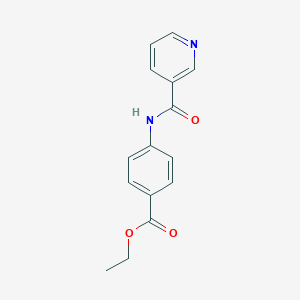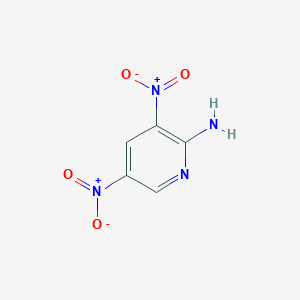![molecular formula C20H19NO3 B182664 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline CAS No. 2878-62-8](/img/structure/B182664.png)
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry. This compound features a quinoline core substituted with a 2,4,5-trimethoxystyryl group, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a quinoline derivative under basic conditions. Commonly used bases include potassium carbonate or sodium hydroxide. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimalarial activities.
Mechanism of Action
The mechanism of action of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of applications.
Chloroquine: An antimalarial drug with a quinoline core, known for its effectiveness against Plasmodium species.
Uniqueness: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents .
Properties
CAS No. |
2878-62-8 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
InChI Key |
XPYLMRIXEKTASO-CMDGGOBGSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


